6-Aminobenzo[d][1,3]dioxole-5-thiol
Description
Properties
IUPAC Name |
6-amino-1,3-benzodioxole-5-thiol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2S/c8-4-1-5-6(2-7(4)11)10-3-9-5/h1-2,11H,3,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOKRECJRSSWYCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)N)S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139331-79-6 | |
| Record name | 6-amino-2H-1,3-benzodioxole-5-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Aminobenzo[d][1,3]dioxole-5-thiol typically involves the reaction of 6-nitrobenzo[d][1,3]dioxole with thiourea, followed by reduction. The reaction is carried out in the presence of a base such as potassium hydroxide in a solvent like 2-methoxyethanol. The mixture is heated to around 125°C for a couple of hours, followed by neutralization with acetic acid to precipitate the product .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 6-Aminobenzo[d][1,3]dioxole-5-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The nitro group in precursor compounds can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or iodine can be used.
Reduction: Common reducing agents include iron powder or catalytic hydrogenation.
Substitution: Conditions often involve bases like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Disulfides.
Reduction: Amino derivatives.
Substitution: Various substituted benzodioxole derivatives.
Scientific Research Applications
6-Aminobenzo[d][1,3]dioxole-5-thiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and heterocyclic chemistry.
Biology: Investigated for its potential as a biochemical probe due to its thiol group.
Medicine: Explored for its potential therapeutic properties, including antitumor activity.
Industry: Utilized in the development of novel materials and chemical sensors.
Mechanism of Action
The mechanism of action of 6-Aminobenzo[d][1,3]dioxole-5-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with electrophilic centers in proteins and enzymes, potentially altering their function. This interaction can affect cellular pathways, leading to biological effects such as apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
Functional Group Influence: The thiol (-SH) group in 6-Aminobenzo[d][1,3]dioxole-5-thiol enhances nucleophilic reactivity compared to carboxylic acid (-COOH) or amide (-CONH₂) derivatives. This property is critical in metal chelation or disulfide bond formation . Halogenated analogs (e.g., 6-Chloro derivatives) exhibit increased stability and electrophilicity, favoring cross-coupling reactions in synthetic chemistry .
Heterocyclic Variations: Replacing the dioxole oxygen atoms with sulfur (e.g., benzothiazoles) or selenium (e.g., diselenides) alters electronic properties and bioactivity.
Thiol introduction often involves xanthate reagents (e.g., potassium ethylxanthate in pyridine), as seen in benzoxazole-thiol synthesis .
Biological Activity
6-Aminobenzo[d][1,3]dioxole-5-thiol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly focusing on its anticancer properties, mechanisms of action, and associated biochemical pathways.
Structure and Properties
6-Aminobenzo[d][1,3]dioxole-5-thiol is characterized by the following chemical structure:
- Molecular Formula : C8H7NO3S
- Molecular Weight : 199.21 g/mol
The biological activity of 6-Aminobenzo[d][1,3]dioxole-5-thiol is primarily attributed to its interaction with various molecular targets:
- Target Enzymes : Similar compounds have shown activity against cyclooxygenase-2 (COX-2), which plays a significant role in inflammation and cancer progression.
- Biochemical Pathways : The compound is believed to affect pathways related to cell proliferation and apoptosis. It may induce apoptosis through the mitochondrial pathway by modulating proteins such as Bax and Bcl-2, which are crucial for regulating cell death .
Anticancer Activity
Recent studies have demonstrated the anticancer potential of derivatives related to 6-Aminobenzo[d][1,3]dioxole-5-thiol:
Case Study: Antitumor Activity
A study synthesized various thiourea derivatives incorporating benzo[d][1,3]dioxol-5-yl moieties and evaluated their cytotoxic effects on cancer cell lines (HepG2, HCT116, MCF-7). Key findings include:
| Compound | IC50 (HepG2) | IC50 (HCT116) | IC50 (MCF-7) | Reference Drug IC50 |
|---|---|---|---|---|
| 1 | 2.38 µM | 1.54 µM | 4.52 µM | Doxorubicin (7.46 µM, 8.29 µM, 4.56 µM) |
| 2 | Not provided | Not provided | Not provided | Not applicable |
The synthesized compounds exhibited significant antitumor activity, outperforming reference drugs in some cases while showing minimal cytotoxicity towards normal cell lines (IC50 > 150 µM) .
In Vitro Studies
In vitro assays have shown that the compound can inhibit cancer cell growth effectively:
- Cell Cycle Analysis : The compound induces cell cycle arrest in the G0/G1 phase.
- Apoptosis Assessment : Flow cytometry analysis using annexin V-FITC indicated increased apoptosis in treated cells compared to controls.
- Molecular Docking Studies : These studies suggest strong binding affinity to EGFR tyrosine kinase, implicating its role in inhibiting tumor growth through targeted therapy .
Comparative Biological Activity
The biological activities of various derivatives of benzo[d][1,3]dioxole have been compared across different studies. Notably:
| Compound Type | Activity Observed |
|---|---|
| Benzo[d][1,3]dioxole Derivatives | Anticancer, Antimicrobial |
| Thiourea Derivatives | Strong anticancer activity |
| Dioxolane Derivatives | Antibacterial and antifungal |
These findings highlight the versatility of benzo[d][1,3]dioxole derivatives in pharmacological applications.
Q & A
Q. Advanced Research Focus
- Catalyst screening: Rh(I) vs. Pd(II) for regioselectivity. Rhodium favors C5 over C4 functionalization in methylenedioxyarenes .
- Ligand design: Bulky phosphines (e.g., PPh₃) improve stability but may reduce turnover.
- Solvent effects: Polar aprotic solvents (DMF, DMSO) enhance electrophilic substitution but increase side reactions.
How are structure-activity relationships (SAR) evaluated for bioactivity in derivatives?
Advanced Research Focus
Example: Antimicrobial thiazolo-triazol derivatives are synthesized by modifying the thiol group. SAR strategies:
- Substituent variation: Replace aryl groups (e.g., 4-Cl vs. 4-OCH₃) to assess MIC against S. aureus.
- Bioisosterism: Replace thiol with sulfonyl to test oxidation resistance.
- Docking studies: Correlate electronic profiles (Hammett constants) with enzyme inhibition (e.g., dihydrofolate reductase) .
What analytical challenges arise in distinguishing regioisomers of benzodioxole derivatives?
Advanced Research Focus
Regioisomers (e.g., C5 vs. C6 substitution) require advanced techniques:
- NOESY NMR: Spatial proximity of methylenedioxy protons to substituents.
- High-resolution MS: Isotopic patterns confirm molecular formulas.
- X-ray crystallography: Definitive structural assignment for ambiguous cases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
